molecular formula C12H18ClNO2 B1435549 Methyl 5-amino-5-phenylpentanoate hydrochloride CAS No. 1803594-13-9

Methyl 5-amino-5-phenylpentanoate hydrochloride

Cat. No.: B1435549
CAS No.: 1803594-13-9
M. Wt: 243.73 g/mol
InChI Key: HNQSMIIWGRAKTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-5-phenylpentanoate hydrochloride typically involves the esterification of 5-amino-5-phenylpentanoic acid with methanol in the presence of an acid catalyst. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent salt formation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-5-phenylpentanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, methyl 5-amino-5-phenylpentanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study the effects of amino acid derivatives on cellular processes. It can be used in experiments to investigate the role of specific functional groups in biological activity .

Medicine: In medicinal research, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its unique properties make it valuable for specific industrial applications .

Mechanism of Action

The mechanism of action of methyl 5-amino-5-phenylpentanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

    Methyl 5-amino-5-phenylpentanoate: The non-hydrochloride form of the compound.

    5-Amino-5-phenylpentanoic acid: The parent acid form of the compound.

    Methyl 5-amino-5-phenylpentanoate nitrate: A nitrate salt form of the compound.

Uniqueness: Methyl 5-amino-5-phenylpentanoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, particularly in aqueous environments .

Properties

IUPAC Name

methyl 5-amino-5-phenylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQSMIIWGRAKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803594-13-9
Record name methyl 5-amino-5-phenylpentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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